molecular formula C12H14CuO4 B8099164 Copper dibutyl diphthalate CAS No. 5423-38-1

Copper dibutyl diphthalate

Cat. No.: B8099164
CAS No.: 5423-38-1
M. Wt: 285.78 g/mol
InChI Key: MXDGMPUQQFKSTE-UHFFFAOYSA-N
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Description

Copper dibutyl diphthalate is a chemical compound that belongs to the class of metal-organic frameworks It is composed of copper ions coordinated with dibutyl diphthalate ligands

Preparation Methods

Synthetic Routes and Reaction Conditions: Copper dibutyl diphthalate can be synthesized through the reaction of copper salts with dibutyl diphthalate under controlled conditions. One common method involves the use of copper acetate and dibutyl diphthalate in an organic solvent such as ethanol. The reaction is typically carried out at elevated temperatures (around 120-150°C) in the presence of a catalyst like concentrated sulfuric acid .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the esterification of phthalic anhydride with normal butyl alcohol in the presence of a copper catalyst. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Copper dibutyl diphthalate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized in the presence of strong oxidizing agents.

    Reduction: It can be reduced using reducing agents such as hydrogen gas or sodium borohydride.

    Substitution: The dibutyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas or sodium borohydride in the presence of a suitable solvent.

    Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of copper oxide and phthalic acid derivatives.

    Reduction: Formation of reduced copper species and butyl alcohol.

    Substitution: Formation of substituted phthalate esters and corresponding by-products.

Scientific Research Applications

Copper dibutyl diphthalate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of copper dibutyl diphthalate involves its ability to coordinate with various substrates through its copper centers. This coordination facilitates catalytic reactions by stabilizing transition states and lowering activation energies. The molecular targets include organic molecules with functional groups that can interact with the copper centers, leading to enhanced reactivity and selectivity in chemical transformations .

Comparison with Similar Compounds

  • Copper diethyl diphthalate
  • Copper dimethyl diphthalate
  • Copper dioctyl diphthalate

Comparison: Copper dibutyl diphthalate is unique due to its specific alkyl chain length, which influences its solubility, reactivity, and stability. Compared to copper diethyl diphthalate and copper dimethyl diphthalate, this compound has longer alkyl chains, resulting in different physical and chemical properties. Copper dioctyl diphthalate, with even longer alkyl chains, exhibits distinct characteristics in terms of hydrophobicity and interaction with substrates .

Properties

CAS No.

5423-38-1

Molecular Formula

C12H14CuO4

Molecular Weight

285.78 g/mol

IUPAC Name

2-butoxycarbonylbenzoic acid;copper

InChI

InChI=1S/C12H14O4.Cu/c1-2-3-8-16-12(15)10-7-5-4-6-9(10)11(13)14;/h4-7H,2-3,8H2,1H3,(H,13,14);

InChI Key

MXDGMPUQQFKSTE-UHFFFAOYSA-N

SMILES

CCCCOC(=O)C1=CC=CC=C1C(=O)[O-].CCCCOC(=O)C1=CC=CC=C1C(=O)[O-].[Cu+2]

Canonical SMILES

CCCCOC(=O)C1=CC=CC=C1C(=O)O.[Cu]

Related CAS

131-70-4 (Parent)

Origin of Product

United States

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